molecular formula C10H9ClN2O5S2 B189798 Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 184644-72-2

Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B189798
M. Wt: 336.8 g/mol
InChI Key: CGCWFYMUPJAHOG-UHFFFAOYSA-N
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Description

“Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H9ClN2O5S2 . It has a molecular weight of 336.772 . This compound is used in scientific research, particularly in the preparation and synthesis of analogs and derivatives of tenoxicam .


Molecular Structure Analysis

The InChI code of the compound is 1S/C9H7ClN2O5S2/c1-4-6 (10)8 (17-11-4)12-19 (15,16)5-2-3-18-7 (5)9 (13)14/h2-3,12H,1H3, (H,13,14) and the InChI key is BFHXYQAPYRDEDW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 521.9±60.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

  • It’s a chemical with the molecular formula C10H9ClN2O5S2 .
  • It’s used as a research chemical in the preparation and synthesis of analogs and derivatives of tenoxicam .
  • The compound is stored in a dark place, under an inert atmosphere, at room temperature .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with the compound are H302-H315-H319-H332-H335. The precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

methyl 3-[(4-chloro-3-methyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O5S2/c1-5-7(11)9(18-12-5)13-20(15,16)6-3-4-19-8(6)10(14)17-2/h3-4,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCWFYMUPJAHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445891
Record name Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate

CAS RN

184644-72-2
Record name Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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